molecular formula C17H8Cl2F3N3O3 B2424952 5-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 339029-68-4

5-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No. B2424952
CAS RN: 339029-68-4
M. Wt: 430.16
InChI Key: HDGRGYIOPAXWKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a useful research compound. Its molecular formula is C17H8Cl2F3N3O3 and its molecular weight is 430.16. The purity is usually 95%.
BenchChem offers high-quality 5-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Evaluation in Medicinal Chemistry

A study by Badru, Anand, and Singh (2012) explored the synthesis of hexahydropyrrolo[3,4-d]isoxazole-4,6-diones, which are related to the chemical . These compounds were evaluated as potential anti-stress agents, showing some effectiveness in attenuating stress-induced behavioral alterations in mice. This suggests potential applications in developing anti-stress medications (Badru, Anand, & Singh, 2012).

Isoxazole Strategy in Organic Synthesis

Galenko et al. (2022) developed a synthesis approach involving isoxazole-5-carbaldehydes, leading to the creation of 1H-pyrrole-2,3-diones, which are structurally related to the compound . These derivatives serve as precursors for other complex molecules, demonstrating the versatility of such compounds in organic synthesis (Galenko, Puzyk, Novikov, & Khlebnikov, 2022).

Role in Heterocyclic Compound Synthesis

The research by Kaur, Singh, and Singh (2013) on the synthesis of pyrrolo[3,4-c]pyrazole-4,6-dione derivatives via 1,3-dipolar cycloaddition reactions highlights the importance of such compounds in the synthesis of novel heterocyclic compounds. These findings are significant for developing new materials with potential pharmaceutical applications (Kaur, Singh, & Singh, 2013).

Contributions to Crystallography and Material Science

Mizuguchi, Grubenmann, and Rihs (1993) studied the crystal structure of pyrrolo[3,4-c]pyrrole-1,4-diones, closely related to the compound . Their research provides insights into the molecular structure and properties of such compounds, which can be valuable in material science and crystallography (Mizuguchi, Grubenmann, & Rihs, 1993).

properties

IUPAC Name

5-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8Cl2F3N3O3/c18-8-1-3-9(4-2-8)25-15(26)11-13(24-28-14(11)16(25)27)12-10(19)5-7(6-23-12)17(20,21)22/h1-6,11,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGRGYIOPAXWKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3C(C2=O)ON=C3C4=C(C=C(C=N4)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8Cl2F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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